(3-Aminopropyl)dimethylmethoxysilane
Overview
Description
Synthesis Analysis
The synthesis of (3-Aminopropyl)dimethylmethoxysilane-related compounds involves catalytic processes and the ring-opening polymerization of cyclic siloxanes. Hoffman and Leir (1991) described the use of tetramethylammonium 3-aminopropyl dimethylsilanolate as an effective catalyst for synthesizing high molecular weight α,ω-bis(aminopropyl) polydimethylsiloxanes with good elastomeric properties, indicating the compound's role in producing silicone-based materials (Hoffman & Leir, 1991).
Molecular Structure Analysis
The molecular structure of (3-Aminopropyl)dimethylmethoxysilane and its derivatives is characterized by the presence of aminopropyl groups attached to a silicon atom, which is further linked to methyl and ethoxy groups. This structure is pivotal for its reactivity and ability to form siloxane bonds with substrates, leading to surface modification and polymer synthesis applications. Studies, such as those conducted by Jenneskens et al. (2010), provide insight into the synthesis and spectral characterization of 13C-substituted compounds, shedding light on the compound's molecular structure and behavior (Jenneskens et al., 2010).
Chemical Reactions and Properties
The chemical properties of (3-Aminopropyl)dimethylmethoxysilane are significantly influenced by the amine and silane functionalities. These groups enable the compound to undergo various chemical reactions, including silanization and cross-linking, which are essential for modifying surfaces and creating polymers with desired properties. Kirilin et al. (2009) explored reactions with diethylcarbamic acid trimethylsilyl ether, demonstrating the compound's versatility in forming linear and cyclic products (Kirilin et al., 2009).
Physical Properties Analysis
The physical properties of (3-Aminopropyl)dimethylmethoxysilane, such as solubility, boiling point, and viscosity, are crucial for its application in various chemical processes. These properties are determined by the compound's molecular structure, particularly the length of the aminopropyl chain and the nature of the silicon-based backbone. Research on the optimization of silica silanization by 3-aminopropyltriethoxysilane, as conducted by Howarter and Youngblood (2006), provides valuable insights into the influence of reaction conditions on the formation of functionalized surfaces (Howarter & Youngblood, 2006).
Scientific Research Applications
Electrodeposition and Surface Functionalization
(3-Aminopropyl)dimethylmethoxysilane (APDMS) has been used in electrodeposition to create thin films on various surfaces. These films have shown potential in sensor applications, such as surface plasmon resonance biosensors, due to their unique properties and amino termination. Notably, APDMS-based films electrodeposited on gold electrodes exhibit characteristics suitable for sensor applications (Herlem et al., 2008).
Surface Modification and Morphology Control
The impact of different solvents on the morphology of APDMS-modified surfaces has been studied extensively. Research has shown that the solvent type significantly affects the amount and morphology of coatings, influencing the application of these surfaces. For example, specific solvents lead to smoother surfaces with varied densities of polymerized molecules (Jaksa et al., 2014).
Biomedical Applications and Gene Delivery
APDMS-modified iron oxide nanoparticles have been developed for biomedical applications, including medical imaging and drug delivery. These nanoparticles, in combination with cationic polymers, have shown significant improvements in gene-binding capacity and gene transfection efficiency, making them promising candidates for gene therapy (Zhang et al., 2013).
Glass Surface Functionalization
APDMS has been used to functionalize glass substrates, creating films that are reactive to amines. Different deposition techniques result in films with varying morphologies and chemical reactivities, crucial for applications in bioconjugation (Wang & Vaughn, 2008).
Optimization of Silica Silanization
The process of silanization of silica with APDMS has been optimized for applications ranging from advanced composites to biomolecular lab-on-a-chip systems. Various conditions, including temperature, solution concentration, and reaction time, have been studied to achieve desired film morphologies (Howarter & Youngblood, 2006).
Surface Modification of Silicon Oxide
A novel method using APDMS in ethanol solvent for silicon dioxide surface functionalization has been proposed. This method is notable for its simplicity and use of environmentally friendly solvents, important for applications in various fields (Miranda et al., 2020).
Reaction Kinetics Studies
Studies on the reaction of APDMS with silica and silsesquioxane in different solvents have provided insights into the reaction kinetics. These findings are essential for understanding the catalytic processes involved and optimizing reactions for specific applications (Frei et al., 2009).
Surface Wettability Analysis
Research on the wettability of APDMS self-assembled monolayers has significant implications for their use in various applications. Understanding the wetting properties is crucial for designing surfaces with specific interactions with liquids (Zeng et al., 2011).
Development of Catalysts
APDMS has been used in the synthesis of catalysts, such as those used in the ring-opening polymerization of cyclic siloxanes. These catalysts have applications in creating high molecular weight silicone polyureas with desirable properties (Hoffman & Leir, 1991).
Micropatterning and Surface Modification
The use of APDMS in the micropatterning and surface modification of materials like poly(dimethylsiloxane) has been explored. Such modifications have potential applications in creating biologically active interfaces (Diaz-Quijada & Wayner, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXOMWIZZCOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369998 | |
Record name | (3-Aminopropyl)dimethylmethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)dimethylmethoxysilane | |
CAS RN |
31024-26-7 | |
Record name | (3-Aminopropyl)dimethylmethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31024-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Aminopropyl)(methoxy)dimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Aminopropyl)dimethylmethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[methoxy(dimethyl)silyl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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